molecular formula C21H17N5O3S B471013 Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate CAS No. 634168-75-5

Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate

Cat. No.: B471013
CAS No.: 634168-75-5
M. Wt: 419.5g/mol
InChI Key: GBAYBGYXICJFDX-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a naphthyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic or nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate is unique due to its combination of a tetrazole ring, a naphthyl group, and a benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

CAS No.

634168-75-5

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5g/mol

IUPAC Name

methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H17N5O3S/c1-29-20(28)16-10-4-5-11-17(16)22-19(27)13-30-21-23-24-25-26(21)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3,(H,22,27)

InChI Key

GBAYBGYXICJFDX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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